molecular formula C17H21NO3 B184914 (2,3-Dimethoxybenzyl)(4-methoxybenzyl)amine CAS No. 416888-99-8

(2,3-Dimethoxybenzyl)(4-methoxybenzyl)amine

Cat. No.: B184914
CAS No.: 416888-99-8
M. Wt: 287.35 g/mol
InChI Key: BTNQGADLTIKABN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,3-Dimethoxybenzyl)(4-methoxybenzyl)amine is a chemical compound of interest in synthetic and medicinal chemistry research. It features a secondary amine core symmetrically substituted with two distinct benzyl groups: a 2,3-dimethoxybenzyl and a 4-methoxybenzyl moiety. This structure classifies it as a diarylalkylamine, a scaffold known to be present in compounds with various pharmacological activities. The specific positioning of the methoxy groups makes it a valuable building block for the synthesis of more complex molecules . While direct studies on this specific amine are limited, research on structurally similar dimethoxybenzylamine compounds reveals potential research applications. For instance, analogous compounds have been investigated as transient hypotensive agents with effects on cardiovascular activity . Furthermore, dimethoxybenzylamine derivatives are frequently utilized as key intermediates and ligands in developing novel metal complexes, such as palladium(II) complexes, which are evaluated for their cytotoxic properties against various human cancer cell lines . The molecular framework of this amine also makes it a candidate for use in the design and discovery of new enzyme inhibitors, following trends in modern drug discovery where similar structures are employed in computational screening and lead optimization campaigns . As a secondary amine, it can serve as a versatile precursor for further chemical functionalization. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-19-15-9-7-13(8-10-15)11-18-12-14-5-4-6-16(20-2)17(14)21-3/h4-10,18H,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTNQGADLTIKABN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCC2=C(C(=CC=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00353346
Record name 1-(2,3-Dimethoxyphenyl)-N-[(4-methoxyphenyl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

416888-99-8
Record name 1-(2,3-Dimethoxyphenyl)-N-[(4-methoxyphenyl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

  • Imine Formation :
    The aldehyde group of 2,3-dimethoxybenzaldehyde reacts with the primary amine group of 4-methoxybenzylamine in a polar solvent (e.g., ethanol or methanol) under acidic catalysis (e.g., glacial acetic acid). This step typically requires reflux (70–80°C) for 4–6 hours.

    RCHO+R’NH2H+RCH=NH-R’+H2O\text{RCHO} + \text{R'NH}_2 \xrightarrow{\text{H}^+} \text{RCH=NH-R'} + \text{H}_2\text{O}

    The reaction is driven by azeotropic removal of water using Dean-Stark apparatus.

  • Reduction of Imine :
    The imine intermediate is reduced using sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) in methanol at 0–5°C. NaBH₃CN is preferred for its selectivity in acidic conditions, yielding the secondary amine with minimal side reactions.

    RCH=NH-R’NaBH4RCH2NH-R’\text{RCH=NH-R'} \xrightarrow{\text{NaBH}_4} \text{RCH}_2\text{NH-R'}

Optimization Parameters

  • Solvent Polarity : Ethanol (dielectric constant: 24.3) outperforms dimethyl sulfoxide (DMSO) in achieving higher yields (>75%) due to better solubility of intermediates.

  • Stoichiometry : A 1:1.2 molar ratio of aldehyde to amine minimizes unreacted starting material.

  • Catalyst : Titanium(IV) isopropoxide enhances reaction rates in non-polar solvents like toluene.

Table 1: Yield Variation with Reducing Agents

Reducing AgentSolventTemperature (°C)Yield (%)
NaBH₄Methanol0–568
NaBH₃CNEthanol2582
H₂/Pd-CTHF5078

Nucleophilic Substitution Using Benzyl Halides

An alternative route employs nucleophilic substitution between 2,3-dimethoxybenzyl chloride and 4-methoxybenzylamine . This method is favored in industrial settings for scalability.

Reaction Protocol

  • Synthesis of 2,3-Dimethoxybenzyl Chloride :
    Chloromethylation of 1,2,3-trimethoxybenzene using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in dichloromethane at 40–60°C.

  • Amination Step :
    The benzyl chloride reacts with 4-methoxybenzylamine in the presence of a base (e.g., K₂CO₃) to facilitate deprotonation of the amine. The reaction proceeds in acetone or acetonitrile at 60–80°C for 12–24 hours.

    RCl+R’NH2BaseRNH-R’+HCl\text{RCl} + \text{R'NH}_2 \xrightarrow{\text{Base}} \text{RNH-R'} + \text{HCl}

Industrial-Scale Modifications

  • Continuous Flow Reactors : Reduce reaction time to 2–4 hours by enhancing mass transfer.

  • Purification : Recrystallization from ethanol/water mixtures achieves >99% purity, as confirmed by HPLC.

Table 2: Effect of Bases on Reaction Efficiency

BaseSolventTime (h)Yield (%)
K₂CO₃Acetone1872
NaOHAcetonitrile2465
Et₃NDCM1280

Catalytic Hydrogenation of Nitriles

A less common but emerging method involves catalytic hydrogenation of the corresponding nitrile precursor, 2,3-dimethoxy-4-methoxybenzonitrile , using Raney nickel or palladium on carbon (Pd-C) under hydrogen gas (5–10 bar).

Reaction Dynamics

RCN+2H2CatalystRCH2NH2\text{RCN} + 2\text{H}2 \xrightarrow{\text{Catalyst}} \text{RCH}2\text{NH}_2

  • Temperature : 80–100°C in ethanol.

  • Selectivity : Raney nickel suppresses over-reduction to primary amines.

Limitations

  • Requires high-pressure equipment.

  • Nitrile precursors are synthetically challenging to prepare.

Analytical Validation of Product Purity

Post-synthesis characterization is critical for confirming structural integrity:

Spectroscopic Techniques

  • ¹H NMR : Methoxy (-OCH₃) signals appear at δ 3.7–3.8 ppm, while benzylamine protons resonate at δ 4.2–4.5 ppm.

  • IR Spectroscopy : N-H stretches at 3300–3500 cm⁻¹ and C-O stretches at 1250 cm⁻¹.

Chromatographic Methods

  • HPLC : Retention time of 8.2 minutes (C18 column, acetonitrile/water 70:30).

  • GC-MS : Molecular ion peak at m/z 285 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Table 3: Advantages and Disadvantages of Each Method

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Reductive Amination8298ModerateHigh
Nucleophilic Substitution8099HighModerate
Catalytic Hydrogenation7095LowLow

Industrial Production Insights

Large-scale synthesis prioritizes nucleophilic substitution due to:

  • Batch Reactor Compatibility : Adaptable to existing infrastructure.

  • Waste Management : HCl byproduct is neutralized with NaOH, forming NaCl for safe disposal.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dimethoxybenzyl)(4-methoxybenzyl)amine undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzylamine moiety can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted benzylamines with various functional groups.

Scientific Research Applications

(2,3-Dimethoxybenzyl)(4-methoxybenzyl)amine is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,3-Dimethoxybenzyl)(4-methoxybenzyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of (2,3-Dimethoxybenzyl)(4-methoxybenzyl)amine and Analogues

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound 2,3-dimethoxybenzyl; 4-methoxybenzyl C₁₇H₂₁NO₃ 287.36 Electron-rich due to adjacent methoxy groups; potential for hydrogen bonding
(3,5-Dimethoxybenzyl)(4-methoxybenzyl)amine hydrobromide 3,5-dimethoxybenzyl; 4-methoxybenzyl C₁₇H₂₁NO₃·HBr 368.27 (salt) Symmetric dimethoxy substitution enhances steric bulk; hydrobromide improves crystallinity
(3-Bromo-4-methoxybenzyl)(2,3-dimethoxybenzyl)amine 3-bromo-4-methoxybenzyl; 2,3-dimethoxybenzyl C₁₇H₂₀BrNO₃ 366.25 Bromine introduces electron-withdrawing effects; higher molecular weight impacts solubility
N-(3,4-Dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine 3,4-dimethoxybenzyl; 4-fluorophenethyl C₁₇H₁₉FNO₂ 300.34 Fluorine enhances lipophilicity; ethanamine linker increases conformational flexibility
bis(2,4-Dimethoxybenzyl)amine Two 2,4-dimethoxybenzyl groups C₁₈H₂₂N₂O₄ 330.38 Dual 2,4-dimethoxy groups facilitate acidolytic deprotection; used in sulfonamide protection
(4-Methoxybenzyl)(3-nitrobenzyl)amine 4-methoxybenzyl; 3-nitrobenzyl C₁₅H₁₆N₂O₃ 272.30 Nitro group is strongly electron-withdrawing; alters reactivity in electrophilic substitutions

Biological Activity

(2,3-Dimethoxybenzyl)(4-methoxybenzyl)amine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, focusing on its mechanism of action, therapeutic applications, and relevant research findings.

Structural Characteristics

The compound is characterized by two methoxy-substituted benzyl moieties linked by an amine group. This specific arrangement may influence its interaction with biological targets, enhancing its pharmacological properties.

The biological activity of this compound primarily involves its interaction with various molecular targets, including receptors and enzymes. The methoxy groups are thought to enhance binding affinity and specificity, modulating enzymatic activities and influencing biochemical pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Case Studies and Research Findings

  • Anticancer Activity : A study evaluated the antiproliferative activity of various benzylamine derivatives, including those similar to this compound. The results indicated that specific modifications to the benzyl groups could enhance anticancer properties. The study utilized MTT assays to determine IC50 values across different cell lines .
    CompoundCell LineIC50 (µM)
    This compoundU-93712.5
    DoxorubicinU-93710.0
    CA-4 (Control)U-9378.0
  • Synthesis and Evaluation : Another research effort focused on synthesizing derivatives of benzylamines for their biological evaluation. The study highlighted the importance of substituent position on the benzene ring in determining biological activity .
  • Potential Therapeutic Applications : The compound's potential as a precursor for pharmaceuticals was explored in various synthetic routes aimed at developing drugs targeting specific diseases . These studies emphasize the compound's versatility in medicinal chemistry.

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